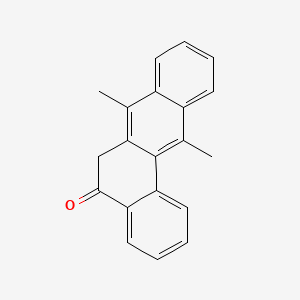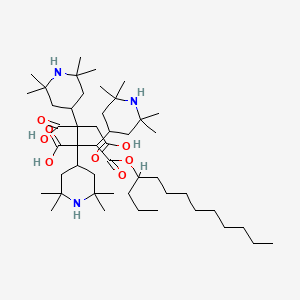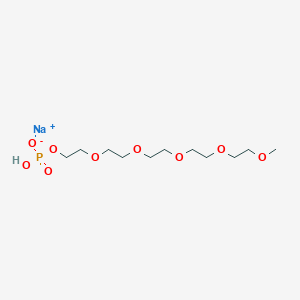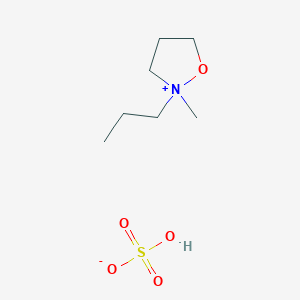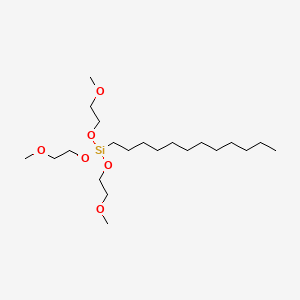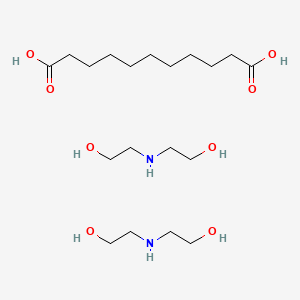
Einecs 285-122-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 285-122-4, also known as undecanedioic acid, compound with 2,2’-iminodiethanol (1:2), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undecanedioic acid, compound with 2,2’-iminodiethanol (1:2), typically involves the reaction of undecanedioic acid with 2,2’-iminodiethanol in a 1:2 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to facilitate the reaction.
Catalysts: Catalysts may be used to enhance the reaction rate.
Solvents: Suitable solvents are employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Undecanedioic acid, compound with 2,2’-iminodiethanol (1:2), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Solvents: Solvents like ethanol, methanol, and water are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Undecanedioic acid, compound with 2,2’-iminodiethanol (1:2), has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies and as a component in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of undecanedioic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Decanedioic acid: A similar dicarboxylic acid with one less carbon atom.
Dodecanedioic acid: A dicarboxylic acid with one more carbon atom.
2,2’-Iminodiethanol: The amine component used in the synthesis of the compound.
Uniqueness
Undecanedioic acid, compound with 2,2’-iminodiethanol (1:2), is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a dicarboxylic acid with an amine makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
85029-99-8 |
|---|---|
Fórmula molecular |
C19H42N2O8 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;undecanedioic acid |
InChI |
InChI=1S/C11H20O4.2C4H11NO2/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15;2*6-3-1-5-2-4-7/h1-9H2,(H,12,13)(H,14,15);2*5-7H,1-4H2 |
Clave InChI |
QEAXZXZNQAOHFQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(=O)O)CCCCC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


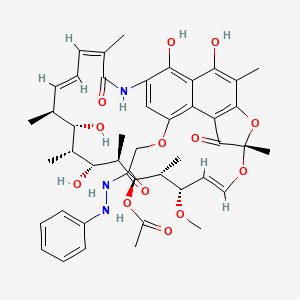

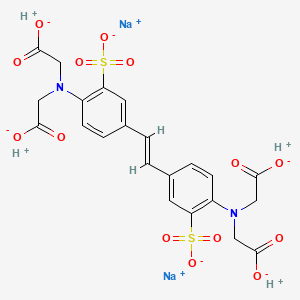

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
